molecular formula C19H23N3O4S B11499407 Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- CAS No. 682762-34-1

Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]-

Cat. No.: B11499407
CAS No.: 682762-34-1
M. Wt: 389.5 g/mol
InChI Key: IJAZNNBMXGGMBP-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)piperazine-4-sulfonyl-2-methyl-5-nitrobenzene is a chemical compound with a mouthful of a name! Let’s simplify it we’ll call it : 1-(2,4-dimethylphenyl)piperazine-4-sulfonyl-2-methyl-5-nitrobenzene is a chemical compound with a mouthful of a name! Let’s simplify it: we’ll call it Compound X for conveniencesulfonamides . These compounds contain a sulfonamide group (-SO₂NH₂) attached to an aromatic ring.

Preparation Methods

Synthetic Routes:

  • Aromatic Sulfonation : The synthesis of Compound X typically starts with the sulfonation of 1-(2,4-dimethylphenyl)piperazine. Sulfonation introduces the sulfonamide group. The reaction involves treating the piperazine derivative with sulfuric acid or chlorosulfonic acid.
  • Nitration : Next, the nitro group (-NO₂) is introduced at the 2-methyl position of the benzene ring. Nitration can be achieved using a mixture of nitric acid and sulfuric acid.
  • Sulfonylation : Finally, the sulfonyl group (-SO₂Ph) is added to the 4-position of the benzene ring. This step involves reacting the nitro-substituted intermediate with a sulfonyl chloride (e.g., benzenesulfonyl chloride).

Industrial Production:

Compound X is not commonly produced on an industrial scale due to its specialized applications. small quantities can be synthesized in research laboratories.

Chemical Reactions Analysis

Compound X undergoes various reactions:

  • Reduction : The nitro group can be reduced to an amino group (-NH₂) using reducing agents like tin and hydrochloric acid.
  • Substitution : The piperazine ring can undergo nucleophilic substitution reactions.
  • Oxidation : Oxidation of the sulfonamide group may lead to the formation of sulfonyl radicals.

Major Products:

The major product of Compound X’s reactions depends on the specific conditions. For example:

  • Reduction yields the corresponding amino compound.
  • Substitution reactions can lead to various derivatives.
  • Oxidation may form sulfonyl radicals or other oxidized products.

Scientific Research Applications

Compound X finds applications in:

  • Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure and potential interactions with biological targets.
  • Biochemistry : It may serve as a probe to study enzyme inhibition or receptor binding.
  • Materials Science : Its sulfonamide group makes it useful for modifying polymers and materials.

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

Compound X is distinct due to its combination of piperazine, nitro, and sulfonyl moieties. Similar compounds include other sulfonamides, nitroaromatics, and piperazine derivatives.

Properties

CAS No.

682762-34-1

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23N3O4S/c1-14-4-7-18(16(3)12-14)20-8-10-21(11-9-20)27(25,26)19-13-17(22(23)24)6-5-15(19)2/h4-7,12-13H,8-11H2,1-3H3

InChI Key

IJAZNNBMXGGMBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C

Origin of Product

United States

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